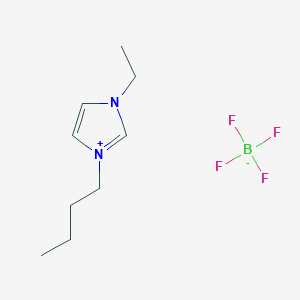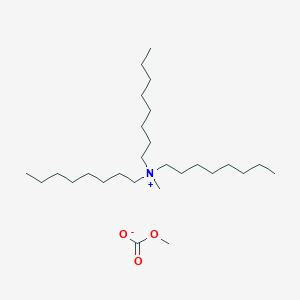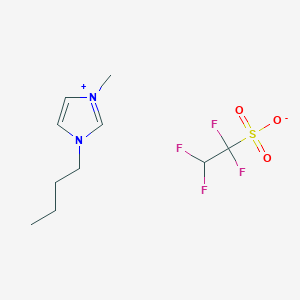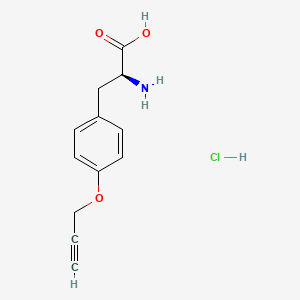
Bis(ethylmethylamino)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylmethylamino)silane is an organosilicon compound with the chemical formula C₆H₁₈N₂Si. It is a colorless liquid that is highly volatile and has significant applications in various fields, including organic synthesis and surface treatment of materials .
Vorbereitungsmethoden
Bis(ethylmethylamino)silane can be synthesized through the addition reaction of silane reagents with appropriate organic compounds. The specific synthetic route and reaction conditions can vary, but typically involve the reaction of silane with ethylmethylamine under controlled conditions . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Bis(ethylmethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films, particularly in the presence of ozone.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Addition: It can add to multiple bonds in organic compounds, forming new silicon-containing products.
Common reagents used in these reactions include ozone for oxidation and various organic compounds for substitution and addition reactions. The major products formed from these reactions include silicon oxide films and other silicon-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
Bis(ethylmethylamino)silane has a wide range of scientific research applications:
Biology: It can be used in the modification of biological surfaces to enhance their properties.
Industry: It is used in the production of thin films for electronic devices, including LEDs and semiconductors.
Wirkmechanismus
The mechanism by which bis(ethylmethylamino)silane exerts its effects involves the interaction of its silicon and amino groups with various molecular targets. In the case of film deposition, the silicon-hydrogen bonds in the compound react with oxidizing agents like ozone to form silicon oxide films. This process involves the cleavage of silicon-hydrogen bonds and the formation of silicon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Bis(ethylmethylamino)silane can be compared with other similar organosilicon compounds, such as:
- Tris(trimethylsilyl)methane
- Hexaphenyldisiloxane
- Diethoxydimethylsilane
Compared to these compounds, this compound is unique due to its specific combination of ethyl and methyl amino groups attached to the silicon atom, which provides distinct reactivity and applications .
Eigenschaften
InChI |
InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTZWBACXBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si]N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011514-41-2 |
Source


|
| Record name | Bis(ethylmethylamido)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B6359973.png)




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B6360003.png)




